molecular formula C95H141N29O24S2 B12381697 Fam-sams

Fam-sams

Cat. No.: B12381697
M. Wt: 2137.5 g/mol
InChI Key: TXPIRSFJXHBMBD-CEEAMRIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fam-sams is a biologically active peptide labeled with 5-carboxyfluorescein (5-FAM). This compound is primarily used as a substrate for 5-adenosine monophosphate-activated protein kinase (AMPK) in in vitro kinase assays. The labeling with 5-carboxyfluorescein allows for fluorescence-based detection, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fam-sams is synthesized through solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The 5-carboxyfluorescein is attached to the peptide during the synthesis process. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fam-sams primarily undergoes reactions typical of peptides, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fam-sams has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate for 5-adenosine monophosphate-activated protein kinase (AMPK) in kinase assays to study enzyme activity and regulation.

    Cell Biology: Employed in studies involving cell signaling pathways and protein interactions.

    Medicine: Utilized in research related to metabolic disorders, as AMPK plays a crucial role in cellular energy homeostasis.

    Industry: Applied in the development of diagnostic assays and high-throughput screening methods

Mechanism of Action

Fam-sams exerts its effects by serving as a substrate for 5-adenosine monophosphate-activated protein kinase (AMPK). When used in kinase assays, AMPK phosphorylates the peptide, which can then be detected through fluorescence. This allows researchers to measure AMPK activity and study its regulation. The molecular target of this compound is AMPK, and the pathway involved is the phosphorylation cascade initiated by AMPK activation .

Comparison with Similar Compounds

Uniqueness of Fam-sams: this compound is unique due to its specific labeling with 5-carboxyfluorescein, which allows for fluorescence-based detection. This makes it particularly useful in high-throughput screening and diagnostic assays where fluorescence readouts are required .

Properties

Molecular Formula

C95H141N29O24S2

Molecular Weight

2137.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)imidazol-4-yl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C95H141N29O24S2/c1-47(2)33-67(84(138)120-69(37-52-40-104-45-109-52)85(139)119-68(34-48(3)4)86(140)123-75(49(5)6)88(142)117-61(15-10-11-27-96)79(133)115-62(16-12-28-105-92(98)99)80(134)118-66(90(144)145)18-14-30-107-94(102)103)112-74(129)41-108-78(132)70(43-125)121-83(137)64(25-31-149-8)113-76(130)50(7)111-87(141)71(44-126)122-81(135)63(17-13-29-106-93(100)101)116-82(136)65(26-32-150-9)114-77(131)60(97)36-53-42-124(46-110-53)89(143)51-19-22-57-56(35-51)91(146)148-95(57)58-23-20-54(127)38-72(58)147-73-39-55(128)21-24-59(73)95/h19-24,35,38-40,42,45-50,60-71,75,125-128H,10-18,25-34,36-37,41,43-44,96-97H2,1-9H3,(H,104,109)(H,108,132)(H,111,141)(H,112,129)(H,113,130)(H,114,131)(H,115,133)(H,116,136)(H,117,142)(H,118,134)(H,119,139)(H,120,138)(H,121,137)(H,122,135)(H,123,140)(H,144,145)(H4,98,99,105)(H4,100,101,106)(H4,102,103,107)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,75-/m0/s1

InChI Key

TXPIRSFJXHBMBD-CEEAMRIVSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CN(C=N2)C(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CN(C=N2)C(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)N

Origin of Product

United States

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